molecular formula C8H10N2O3 B1600977 2-(4-Nitrophenoxy)ethanamine CAS No. 60814-16-6

2-(4-Nitrophenoxy)ethanamine

Cat. No.: B1600977
CAS No.: 60814-16-6
M. Wt: 182.18 g/mol
InChI Key: HIEVUCALPWFEFA-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)ethanamine is an organic compound characterized by a nitro group attached to a benzene ring, which is further connected to an ethanamine group through an oxygen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The synthesis of this compound typically begins with the nitration of phenol to produce 4-nitrophenol. This is achieved by treating phenol with a mixture of concentrated nitric acid and sulfuric acid.

  • Etherification Reaction: The nitrophenol is then reacted with ethylene oxide to form 2-(4-nitrophenoxy)ethanol.

  • Amination Reaction: Finally, the hydroxyl group in 2-(4-nitrophenoxy)ethanol is converted to an amine group through a reaction with ammonia or an amine derivative under suitable conditions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration, etherification, and amination processes. These reactions are carried out in reactors designed to handle the corrosive nature of the reagents and the exothermic nature of the reactions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitrobenzoic acids.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(4-aminophenoxy)ethanamine.

  • Substitution: Substitution reactions can occur at the nitro group or the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, and tin (Sn) with hydrochloric acid (HCl).

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitrobenzoic acids, nitrobenzaldehydes.

  • Reduction Products: 2-(4-aminophenoxy)ethanamine.

  • Substitution Products: Various substituted nitrophenols and aminophenols.

Scientific Research Applications

2-(4-Nitrophenoxy)ethanamine is utilized in several scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 2-(4-Nitrophenoxy)ethanamine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

  • 2-(4-Nitrophenoxy)ethanol

  • 2,4-Dichloro-1-(4-nitrophenoxy)benzene

  • 4-Nitrophenol

Properties

IUPAC Name

2-(4-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEVUCALPWFEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50485308
Record name 2-(4-nitrophenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60814-16-6
Record name 2-(4-nitrophenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-nitro 2-aminoethyl ether (610 mg, 2.93 mmol) from Example 213 in 10 mL of THF/water (9:1 ) was treated with triphenyl phosphine (768 mg, 3.0 mmol) at ambient temperature. After stirring for 3 h, the solvent was removed under vacuum and the residue was purified by flash column chromatography on silica gel (eluant 1:9 methanol/methylene chloride) to give 480 mg (95%) of the title compound: 1H NMR (200 MHz, CD3OD) δ8.18 (d, 2H, J=9Hz), 6.96 (d, 2H, J=9Hz), 4.13 (t, 2H, J=5.5Hz), 3.27 (t, 2H, J=5.5Hz).
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
768 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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